Se-(Methyl)selenocysteine hydrochloride
CAS No.: 863394-07-4
Cat. No.: VC21287434
Molecular Formula: C4H10ClNO2Se
Molecular Weight: 218.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 863394-07-4 |
---|---|
Molecular Formula | C4H10ClNO2Se |
Molecular Weight | 218.55 g/mol |
IUPAC Name | (2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Standard InChI Key | JMPVTFHGWJDSDV-DFWYDOINSA-N |
Isomeric SMILES | C[Se]C[C@@H](C(=O)O)N.Cl |
SMILES | C[Se]CC(C(=O)O)N.Cl |
Canonical SMILES | C[Se]CC(C(=O)O)N.Cl |
Introduction
Chemical Properties
Physical and Chemical Characteristics
The physical and chemical properties of Se-Methylselenocysteine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C4H9NO2Se |
Molecular Weight | 182.08 |
Physical Form | Powder |
Color | White to slightly yellow |
Melting Point | 177°C (decomposition) |
Boiling Point | 314.1±37.0°C (Predicted) |
pKa | 2.17±0.10 (Predicted) |
LogP | -0.043 (estimated) |
Solubility | Slightly soluble in DMSO and water |
Storage Requirements | Keep in dark place, inert atmosphere, 2-8°C |
Table 1: Physical and chemical properties of Se-Methylselenocysteine based on available data .
Structural Features
Se-Methylselenocysteine is structurally similar to the amino acid cysteine, with the sulfur atom replaced by selenium and an additional methyl group attached to the selenium atom. This structural modification significantly affects both the compound's chemical reactivity and biological activity. The chemical structure can be represented using the SMILES notation: C(O)(=O)C@HN .
Biochemical Properties
Metabolism and Bioavailability
Se-Methylselenocysteine undergoes specific metabolic transformations in biological systems. Research suggests that it must be metabolized into an active molecule, such as methylselenol, to exert its biological effects . Studies have shown that Se-Methylselenocysteine enters cells rapidly, with detectable amounts observed within 30 minutes of treatment in mammary tumor cell models .
Enzymatic Interactions
The formation of Se-Methylselenocysteine in plants occurs through the action of the enzyme selenocysteine Se-methyltransferase (SMT) . This enzyme catalyzes the transfer of a methyl group from S-methylmethionine to selenocysteine, resulting in the formation of Se-Methylselenocysteine . The enzyme shows a high preference for selenocysteine as a methyl acceptor, although it can also utilize other substrates such as cysteine and homocysteine when present at high concentrations .
Biological Activities
Chemopreventive Properties
Se-Methylselenocysteine has been proven to have significant chemopreventive properties, demonstrated through various cell culture models and animal models . It is considered one of the most effective forms of selenium in terms of anticarcinogenic efficacy compared to other selenoamino acids in animal models .
While different forms of selenium vary in their anticarcinogenic efficacy, Se-Methylselenocysteine has been demonstrated to be one of the most effective selenium compounds in cancer prevention research . Its efficacy has been particularly noted in models of carcinogen-induced mouse and rat mammary tumorigenesis .
Anti-carcinogenic Mechanisms
The anti-carcinogenic effects of Se-Methylselenocysteine are mediated through multiple mechanisms:
-
Inhibition of cell growth in several mouse mammary tumor cell lines and human breast cancer cell lines
-
Inhibition of multiple signaling pathways involved in cell proliferation and survival
Studies have shown that Se-Methylselenocysteine induces apoptosis after a cell growth arrest in S phase in a mouse mammary epithelial tumor cell model (TM6 cells) . This suggests a coordinated mechanism where cell cycle disruption precedes programmed cell death.
Molecular Mechanisms of Action
Inhibition of Signaling Pathways
Se-Methylselenocysteine blocks multiple signaling pathways that are crucial for cancer cell survival and proliferation. Key pathways affected include:
-
Phosphatidylinositol 3-kinase (PI3-K) pathway: Se-Methylselenocysteine inhibits PI3-K activity, which is a critical regulator of cell growth and survival .
-
Raf-MEK-ERK signaling pathway: This pathway is involved in cell proliferation, and its inhibition by Se-Methylselenocysteine contributes to growth arrest .
-
p38 mitogen-activated protein kinase (MAPK) pathway: The compound downregulates the phosphorylation of p38 MAPK, which plays a role in cellular responses to stress .
Effects on Protein Phosphorylation
Treatment with Se-Methylselenocysteine leads to specific changes in the phosphorylation status of several key signaling proteins, as summarized in the following table:
Protein | Effect of Se-Methylselenocysteine Treatment | Pathway Affected |
---|---|---|
Akt | Dephosphorylation | PI3-K/Akt survival pathway |
Raf | Reduced phosphorylation | Raf-MEK-ERK pathway |
MEK | Reduced phosphorylation | Raf-MEK-ERK pathway |
ERK | Reduced phosphorylation | Raf-MEK-ERK pathway |
p38 MAPK | Downregulated phosphorylation | Stress response pathway |
Table 2: Effects of Se-Methylselenocysteine on protein phosphorylation in signaling pathways .
These changes in phosphorylation status disrupt the signaling cascades that cancer cells rely on for growth and survival, contributing to the compound's anti-cancer effects.
Comparison with Other Selenium Compounds
Se-Methylselenocysteine demonstrates several advantages over other selenium compounds:
-
It is more efficacious than most extensively studied selenoamino acids in animal models
-
It is less toxic than inorganic selenium compounds such as selenite
-
Unlike selenite, which causes single-stranded DNA breaks and other non-specific effects, Se-Methylselenocysteine has more specific anti-cancer mechanisms
A related derivative, α-methylselenocysteine, offers additional stability advantages as it cannot undergo β-syn elimination reactions after oxidation, which would otherwise lead to loss of selenium . This enhanced stability makes α-methylselenocysteine potentially valuable for applications in peptide-based therapeutics .
Synthesis and Modifications
Chemical Synthesis Approaches
While the search results don't provide a specific synthesis method for Se-Methylselenocysteine hydrochloride, they do describe the synthesis of the related compound α-methylselenocysteine. This synthesis involves:
-
Alkylation of an achiral methyl malonate using a selenium-containing alkylating agent synthesized in the presence of dichloromethane
-
Enzymatic hydrolysis utilizing pig liver esterase
-
Curtius rearrangement to produce a protected derivative suitable for solid phase peptide synthesis
Similar approaches involving selenium alkylation chemistry could be applicable to the synthesis of Se-Methylselenocysteine hydrochloride.
Enzymatic Production
In plants, Se-Methylselenocysteine is produced through enzymatic processes. The enzyme selenocysteine Se-methyltransferase (SMT) catalyzes the methylation of selenocysteine using S-methylmethionine as the methyl donor . This process has been studied in selenium hyperaccumulator plants and some secondary accumulators, where it represents a mechanism for selenium detoxification .
Expression of the BoSMT gene in E. coli has been shown to enhance selenium tolerance and increase total selenium accumulation, demonstrating the functional role of this enzyme in selenium metabolism .
Research Applications
Cancer Research Models
Se-Methylselenocysteine has been extensively studied in cancer research using various models:
-
Mouse mammary epithelial tumor cell models (TM6 cells) for studying mechanisms of action
-
In vivo models of carcinogen-induced mouse and rat mammary tumorigenesis
-
Human breast cancer cell lines for evaluating growth inhibition effects
These models have helped elucidate the compound's chemopreventive mechanisms and potential applications in cancer prevention.
Development of Stable Derivatives
Recent research has focused on developing more stable derivatives of selenocysteine, such as α-methylselenocysteine. This derivative overcomes a limitation of selenocysteine in peptides, which can undergo β-syn elimination reactions after oxidation, leading to loss of selenium and inactivation of the peptide .
α-Methylselenocysteine has been successfully incorporated into peptides as a glutathione peroxidase mimic, demonstrating superior stability compared to selenocysteine-containing peptides . This represents an important advance in the development of selenium-containing peptides with potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume